

Check Availability & Pricing

## in vivo characterization of [11C]KR31173

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KR31173   |           |
| Cat. No.:            | B15572559 | Get Quote |

An In-Depth Technical Guide to the In Vivo Characterization of [11C]KR31173

This technical guide provides a comprehensive overview of the in vivo characterization of [11C]KR31173, a positron emission tomography (PET) radioligand developed for imaging the angiotensin II subtype 1 receptor (AT1R). The AT1R is a crucial component of the reninangiotensin system, playing a significant role in regulating blood pressure and cardiovascular homeostasis.[1][2] Its involvement in various pathologies makes it an important target for molecular imaging.[3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

## Overview of [11C]KR31173

[11C]KR31173 is a potent and selective AT1R antagonist that has been radiolabeled with carbon-11 for PET imaging.[1] Its full chemical name is 2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine.[1][4] Preclinical studies have demonstrated its potential for quantifying AT1R expression in various organs, particularly the kidneys and heart, across multiple species, including mice, dogs, baboons, and pigs.[1][3][4][5]

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vivo and ex vivo studies of [11C]KR31173.

Table 1: Ex Vivo Biodistribution of [11C]KR31173 in Mice (60 minutes post-injection)[1]



| Organ    | Tissue Concentration<br>(%ID/g ± SD) | Specific Binding Rate |
|----------|--------------------------------------|-----------------------|
| Adrenals | 27.3 ± 6.4                           | 80-90%                |
| Kidneys  | 11.3 ± 1.0                           | 80-90%                |
| Liver    | 8.9 ± 0.6                            | Not Reported          |
| Lungs    | 5.75 ± 0.5                           | 80-90%                |
| Heart    | 2.5 ± 0.4                            | 80-90%                |

Table 2: In Vivo PET Imaging Data for [11C]KR31173 Across Species

| Species         | Organ/Region | Key Finding                               | Specific Binding              |
|-----------------|--------------|-------------------------------------------|-------------------------------|
| Dog             | Renal Cortex | 63 nCi/mL/mCi (75-95<br>min p.i.)         | 95%[1][4]                     |
| Baboon          | Renal Cortex | 345 nCi/mL/mCi (55-<br>75 min p.i.)       | 81%[1][4]                     |
| Pig (Healthy)   | Myocardium   | Global Retention: 3.62<br>± 0.51 (60 min) | >90% reduction with block[3]  |
| Human (Healthy) | Myocardium   | LV Average Retention:<br>1.2 ± 0.1 %/min  | Complete block observed[2][3] |

Table 3: Comparison of [11C]KR31173 and [11C]L-159,884 in a Baboon[1]

| Parameter                              | [11C]KR31173   | [11C]L-159,884 |
|----------------------------------------|----------------|----------------|
| Renal Cortex Activity (55-75 min p.i.) | 345 nCi/cc/mCi | 96 nCi/cc/mCi  |
| Specific Binding (Renal Cortex)        | 81%            | 34%            |
| Distribution Volume (VT)               | 13             | 1.5            |



Table 4: Metabolism and Plasma Protein Binding

| Species | Parameter                        | Value                       |
|---------|----------------------------------|-----------------------------|
| Pig     | Intact Tracer in Plasma (60 min) | 85 ± 2%[3]                  |
| Dog     | Metabolized Tracer in Urine      | 2-5% of urinary activity[1] |
| Baboon  | Metabolized Tracer in Urine      | 6-9% of urinary activity[1] |

# **Experimental Protocols**

This section details the methodologies employed in the characterization of [11C]KR31173.

## Radiosynthesis of [11C]KR31173

The radiolabeling of **KR31173** is achieved through a multi-step process. An original procedure has been modified for improved results.[1]

- [11C]Methyl Iodide Production: Carbon-11 is produced as [11C]CO2, which is then converted to [11C]methyl iodide ([11C]CH3I).
- Coupling Reaction: A tetrazole-protected hydroxy precursor of KR31173 is coupled with [11C]methyl iodide.[1]
- Deprotection: The protecting group is subsequently removed via acid hydrolysis to yield [11C]KR31173.[1]
- Purification: The final product is purified using high-performance liquid chromatography (HPLC).

### **Animal Models and Procedures**

Studies have been conducted in mice, beagle dogs, baboons, and domestic pigs.[1][3][4][5]

• Blocking Studies: To determine the degree of specific binding, animals are pretreated with a potent AT1R antagonist, such as SK-1080 (e.g., 2 mg/kg), typically 30 minutes before the



administration of [11C]KR31173.[1] Control animals receive a saline injection.[1] The AT2 receptor antagonist PD123,319 has also been used to confirm selectivity.[1]

Myocardial Infarction Model: In pigs, experimental myocardial infarction is induced to study
 AT1R upregulation in cardiac tissue.[3]

### **Ex Vivo Biodistribution in Mice**

- Injection: [11C]KR31173 is administered intravenously to mice.
- Tissue Harvesting: At a predetermined time point (e.g., 60 minutes post-injection), animals are euthanized, and various tissues (adrenals, kidneys, liver, lungs, heart, etc.) are harvested and weighed.[1]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Calculation: Tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

## **PET Imaging Protocol**

- Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and positioned in the PET scanner.[1][3]
- Radiotracer Administration: A bolus of [11C]KR31173 (e.g., 300–500 MBq for pigs) is administered intravenously.[3]
- Image Acquisition: Dynamic PET scans are acquired for a duration of 60 to 90 minutes.[3][5] For attenuation correction, a low-dose CT scan is performed prior to the PET acquisition.[3]
- Blood Sampling: Venous blood samples are taken at multiple time points to determine plasma metabolite levels and to generate an arterial input function for kinetic modeling.[3]

## **Data Analysis and Kinetic Modeling**

 Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the dynamic PET images to generate TACs for various organs.



- Kinetic Modeling: The binding of [11C]KR31173, which demonstrates faster dissociation from
  the AT1R compared to other ligands, can be quantified using the Logan graphical method.[1]
  For more detailed analysis, compartmental models, such as a two-tissue compartment
  model with parallel connectivity, have been employed, particularly for renal kinetics.[5]
- Binding Parameters: Key parameters derived from modeling include the distribution volume (VT) and the distribution volume ratio (DVR), which is calculated as DV(Specific)/DV(Nonspecific).[1][5]

## **Visualizations: Pathways and Workflows**

The following diagrams illustrate the key concepts and procedures related to the in vivo characterization of [11C]KR31173.



Click to download full resolution via product page

Caption: Simplified diagram of the Renin-Angiotensin System and the role of [11C]KR31173.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PET Imaging of the AT1 receptor with [11C]KR31173 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of the AT1 receptor with [11C]KR31173 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]KR31173
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [in vivo characterization of [11C]KR31173]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572559#in-vivo-



characterization-of-11c-kr31173]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com